N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide
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Overview
Description
The benzo[d][1,3]dioxole is then reacted with an appropriate aminating agent, such as ammonia or an amine, under controlled conditions to introduce the amino group.
Attachment to Pyridazine:
The amino-benzo[d][1,3]dioxole intermediate is linked to pyridazine through a thiol-ester linkage, involving thiol reagents and appropriate catalysts.
Formation of 3-Fluorobenzamide:
The final step involves reacting the pyridazine-thiol intermediate with a fluorobenzoyl chloride under suitable conditions to form the target compound.
Industrial Production Methods: Industrial synthesis typically scales up these reactions with optimized yields and purity. Large-scale reactions may involve continuous flow synthesis, using automated systems to ensure consistent reaction conditions and improved efficiency.
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may act by binding to its target(s) and modulating their activity .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to inhibit certain enzymes, potentially affecting multiple biochemical pathways .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Without specific target identification and a clear understanding of its mode of action, it’s difficult to predict its potential effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide typically involves a multi-step process:
Formation of Benzo[d][1,3]dioxole Intermediate:
Starting with catechol, it undergoes a cyclization reaction with formaldehyde to yield the benzo[d][1,3]dioxole ring.
Chemical Reactions Analysis
Types of Reactions: N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide undergoes various chemical reactions:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially breaking down into smaller fragments.
Reduction: Reduction reactions with hydrogen gas and a suitable catalyst, such as palladium on carbon, can modify its structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the fluorobenzamide moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized fragments.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Halogenated or otherwise substituted derivatives.
Scientific Research Applications
N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide finds extensive applications in various scientific domains:
Chemistry: Its unique structure makes it a valuable compound for studying complex organic reactions and synthesis methodologies.
Biology: It serves as a probe in biochemical assays to understand enzyme interactions and cellular pathways.
Medicine: The compound exhibits potential pharmacological activity, including anti-inflammatory and anticancer properties.
Industry: It is explored as a precursor for designing novel materials with specific chemical and physical properties.
Comparison with Similar Compounds
N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-methylbenzoate: Similar but with a methyl group instead of fluorine.
N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-chlorobenzamide: Substitution of chlorine instead of fluorine.
By appreciating the nuances of N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide, its synthesis, reactivity, applications, and mechanism of action, scientists and industry experts can harness its potential for innovative solutions and groundbreaking research.
Properties
IUPAC Name |
N-[6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O4S/c21-13-3-1-2-12(8-13)20(27)23-17-6-7-19(25-24-17)30-10-18(26)22-14-4-5-15-16(9-14)29-11-28-15/h1-9H,10-11H2,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRRKPAXCNKUJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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